(4-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[(5Z)-3-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound featuring a thiazolidine ring, a chlorophenyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(5Z)-3-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID typically involves multiple steps, starting with the preparation of the thiazolidine ring. This can be achieved through the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions. The chlorophenyl group is then introduced via a Friedel-Crafts acylation reaction, followed by the attachment of the acetic acid moiety through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(5Z)-3-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: Halogenation and nitration reactions can introduce additional functional groups to the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and halogenated or nitrated analogs.
Scientific Research Applications
2-(4-{[(5Z)-3-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{[(5Z)-3-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter biochemical pathways and cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: A thiazole-containing anticancer drug.
Dasatinib: Another thiazole-based anticancer agent.
Ixabepilone: A thiazole-containing compound used in cancer therapy.
Uniqueness
2-(4-{[(5Z)-3-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C19H14ClNO5S |
---|---|
Molecular Weight |
403.8 g/mol |
IUPAC Name |
2-[4-[(Z)-[3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H14ClNO5S/c20-14-5-1-13(2-6-14)10-21-18(24)16(27-19(21)25)9-12-3-7-15(8-4-12)26-11-17(22)23/h1-9H,10-11H2,(H,22,23)/b16-9- |
InChI Key |
FYXBWOQUOQVPTC-SXGWCWSVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/SC2=O)Cl |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)SC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.